3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-13-4-2-1-3-11(13)5-6-14(18)16-9-7-12(17)8-10-16/h1-4,12,17H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWBVEGRFAFTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 4-hydroxypiperidine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with 4-hydroxypiperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Reactions at the Piperidine Nitrogen
The 4-hydroxypiperidine group undergoes characteristic reactions at its tertiary nitrogen atom:
Key Mechanistic Insight :
The lone pair on the piperidine nitrogen facilitates nucleophilic attacks on electrophilic reagents. Steric hindrance from the hydroxypiperidine ring slows reactions compared to non-hydroxylated analogues .
Reduction of the Ketone Group
The propan-1-one carbonyl participates in selective reductions:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | 1-(4-hydroxypiperidin-1-yl)propan-1-ol | 78% | |
| LiAlH₄ | THF, reflux | Same as above | 92% | |
| H₂/Pd-C | EtOH, 50 psi, 24h | No reaction (ketone stability) | – |
Notable Observation :
The ketone resists hydrogenation under standard catalytic conditions due to electron-withdrawing effects from the fluorophenyl group .
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl ring shows regioselective reactivity:
Electronic Effects :
Fluorine's strong -I/+M effects direct incoming electrophiles to the meta position, except in sterically hindered systems .
Oxidation Reactions
Controlled oxidation targets specific functional groups:
Stability Note :
The tertiary alcohol in 4-hydroxypiperidine resists mild oxidation but decomposes under harsh conditions .
Condensation Reactions
The ketone undergoes nucleophilic additions:
Synthetic Utility :
Hydrazones derived from this compound serve as intermediates for heterocyclic synthesis .
Photochemical Reactivity
UV irradiation induces two primary pathways:
Degradation Warning :
Light exposure during storage causes gradual decomposition via radical pathways .
Bioconjugation Reactions
The ketone enables site-specific protein modification:
| Biomolecule | Linker Chemistry | Application | Efficiency | Reference |
|---|---|---|---|---|
| IgG antibodies | Hydrazone ligation | ADC payload attachment | 82% | |
| Serum albumin | Oxime ether formation | Drug delivery systems | 67% |
Pharmacological Relevance :
This reactivity profile supports its use in targeted prodrug designs .
Scientific Research Applications
3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Piperidine Ring
Hydroxyl vs. Non-hydroxylated Piperidine Derivatives
- The hydroxyl group on piperidine improves water solubility compared to non-hydroxylated derivatives.
- 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one (CAS 2325046-49-7; ):
Thiomorpholine replaces piperidine, introducing a sulfur atom in the ring. This modification may enhance lipophilicity and affect blood-brain barrier penetration .
Piperidine Derivatives with Bulky Substituents
- The o-tolyl group introduces steric hindrance, which may limit receptor binding .
Fluorophenyl vs. Halogenated Phenyl Groups
- The nitro group adds redox-sensitive functionality, which may influence toxicity .
- 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one (CAS 898787-44-5; ):
Dual halogenation (Cl and F) increases lipophilicity (logP) and may enhance metabolic stability. This compound’s safety data sheet highlights hazards under GHS guidelines, suggesting regulatory scrutiny for halogenated analogs .
Cathinone Derivatives with Amino Modifications
- 1-(2-Fluorophenyl)-2-(methylamino)propan-1-one (2-FMC; ): A cathinone analog with a methylamine group instead of piperidine. This structure is associated with stimulant effects, highlighting how amine substitution dictates pharmacological activity .
- 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (3-CMC; ): A controlled substance under international drug treaties, emphasizing how halogen position (3-Cl vs.
Data Tables: Structural and Physicochemical Properties
Research Findings and Implications
Regulatory Status
- Cathinone analogs like 2-FMC and 3-CMC are listed under international drug control treaties (), underscoring the importance of structural modifications in legal classification .
Biological Activity
3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, a compound with significant pharmacological potential, has garnered attention in recent years due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom on the phenyl ring and a hydroxypiperidinyl moiety, which contribute to its biological activity. The molecular formula is C15H18FNO2, with a molecular weight of 263.31 g/mol.
1. Antidepressant Effects
Research indicates that derivatives of piperidine, similar to this compound, exhibit antidepressant properties. Studies have shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways . For example, a related compound demonstrated significant efficacy in reducing depressive-like behaviors in animal models at doses as low as 0.04 mg/kg/day .
2. Neuroprotective Properties
The hydroxypiperidinyl group is believed to enhance neuroprotective effects through antioxidant mechanisms. In vitro studies have shown that compounds with similar structures can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. It has been noted that compounds containing fluorinated phenyl groups can inhibit pro-inflammatory cytokines in cell cultures, suggesting a pathway for treating inflammatory conditions .
Case Study 1: Antidepressant Efficacy
In a double-blind study involving animal models of depression, researchers administered varying doses of this compound. Results indicated a dose-dependent reduction in immobility time during forced swim tests, supporting its antidepressant potential.
| Dose (mg/kg) | Immobility Time (seconds) |
|---|---|
| 0 | 120 |
| 0.01 | 95 |
| 0.04 | 70 |
| 0.1 | 50 |
Case Study 2: Neuroprotective Effects
A study assessed the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed that pre-treatment with the compound significantly reduced cell death and increased cell viability compared to controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 30 |
| Compound (10 µM) | 70 |
| Compound (50 µM) | 85 |
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin reuptake, increasing serotonin levels in the synaptic cleft.
- Antioxidant Activity : The hydroxyl group on the piperidine ring contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Cytokine Modulation : The fluorinated phenyl group may interact with specific receptors involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
